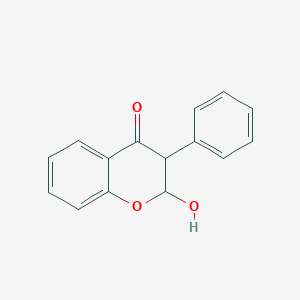

2-Hydroxyisoflavanone

CAS No.: 56022-25-4

Cat. No.: VC14355523

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56022-25-4 |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | 2-hydroxy-3-phenyl-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C15H12O3/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9,13,15,17H |

| Standard InChI Key | CPBYTAYFHIHDNI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2C(OC3=CC=CC=C3C2=O)O |

Introduction

Structural Characteristics of 2-Hydroxyisoflavanone

Molecular Architecture

2-Hydroxyisoflavanone (C₁₅H₁₂O₃; molecular weight 240.25 g/mol) is characterized by a hydroxyl group at the C-2 position of the isoflavanone backbone. Its structure comprises a benzopyran-4-one core with a phenyl group at C-3 and a hydroxyl group at C-2, which confers reactivity essential for downstream enzymatic transformations . X-ray crystallography of related enzymes, such as 2-HIS from Medicago truncatula, reveals that the substrate-binding pocket accommodates this hydroxyl group through hydrogen bonding with residues like Thr438 and Ser303 .

Comparative Analysis with Related Isoflavonoids

The structural uniqueness of 2-hydroxyisoflavanone lies in its role as a biosynthetic intermediate. Unlike terminal isoflavones (e.g., daidzein, genistein), it lacks aromaticity at the C-ring, making it susceptible to dehydration. Key structural comparisons include:

| Compound | Functional Groups | Biological Role |

|---|---|---|

| 2-Hydroxyisoflavanone | C-2 hydroxyl, non-aromatic C-ring | Biosynthetic precursor |

| Daidzein | 7,4′-dihydroxy, aromatic C-ring | Phytoestrogen, antioxidant |

| Genistein | 5,7,4′-trihydroxy, aromatic C-ring | Tyrosine kinase inhibitor |

Biosynthetic Pathway and Enzymatic Mechanisms

Role of 2-Hydroxyisoflavanone Synthase (2-HIS)

2-HIS, a membrane-bound cytochrome P450 (CYP93C subfamily), catalyzes the conversion of flavanones (e.g., liquiritigenin) into 2-hydroxyisoflavanone via a coupled aryl-ring migration and hydroxylation reaction . Structural studies show that 2-HIS adopts a unique conformation distinct from other P450s, with a distorted I-helix (residues Ser303-Thr306) and a heme group displaced by ~8 Å to accommodate the substrate . This rearrangement enables the abstraction of the 3β-hydrogen from flavanone, followed by oxygen insertion and aryl migration .

Dehydration by 2-Hydroxyisoflavanone Dehydratase (2-HID)

2-HID, a carboxylesterase-family enzyme, removes water from 2-hydroxyisoflavanone to yield isoflavones. Crystal structures of Pueraria lobata 2-HID reveal a catalytic triad (Ser164-His286-Asp256) and oxyanion hole (Gly87-Gly88) critical for both dehydratase and esterase activities . Substrate specificity varies: Glycyrrhiza echinata 2-HID preferentially processes 4′-methoxylated substrates (e.g., 2,7-dihydroxy-4′-methoxyisoflavanone), while soybean 2-HID exhibits broader specificity .

Biological Activities and Functional Roles

Plant Defense Mechanisms

In legumes, 2-hydroxyisoflavanone-derived isoflavones act as phytoalexins against pathogens. For example, genistein inhibits fungal growth by disrupting hyphal extension, while daidzein derivatives like glyceollin are induced in response to Phytophthora infections . Transcriptomic analyses of soybean hairy roots edited for 2-HIS deficiency show upregulated jasmonic acid pathways, suggesting cross-talk between isoflavonoid biosynthesis and stress signaling .

Human Health Implications

Synthetic and Industrial Applications

Enzymatic Synthesis

In vitro systems using recombinant 2-HIS and 2-HID enable scalable production of isoflavones. For instance, E. coli-expressed 2-HID from soybean achieves a turnover number (kₐₜ) of 550 pkatal/mg for genistein synthesis . Immobilized enzyme systems are being explored to enhance stability and reusability.

Metabolic Engineering

Overexpression of 2-HID in Lotus japonicus hairy roots increases daidzein yields by 190-fold, demonstrating its rate-limiting role in isoflavonoid pathways . Conversely, silencing 2-HIS redirects flux toward flavanones and chalcones, yielding novel derivatives with antimicrobial activity .

Challenges and Future Directions

Despite advances, key questions remain:

-

Catalytic Mechanisms: The exact role of the 2-HIS heme displacement in aryl migration needs further validation via time-resolved crystallography .

-

Regulatory Networks: Omics data suggest that MYB14-L and bHLH transcription factors modulate 2-HIS expression, but their interaction partners are unknown .

-

Therapeutic Optimization: Structural analogs of 2-hydroxyisoflavanone with enhanced bioavailability are under development to mitigate estrogenic side effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume